molecular formula C16H14N2O3 B11790526 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid

Cat. No.: B11790526
M. Wt: 282.29 g/mol
InChI Key: UVKIGDDECZNYJI-UHFFFAOYSA-N
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Description

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid is a sophisticated bipyrrole carboxylic acid derivative designed for advanced chemical and pharmaceutical research. This compound is part of the phenylpyrrole-substituted heterocyclic class, a family of structures known for significant biological activities. Its core structure integrates a methoxyphenyl moiety with a bipyrrole-carboxylic acid framework, creating a versatile scaffold for developing new active substances. Current research indicates that structurally related phenylpyrrole compounds exhibit notable antifungal properties. Specifically, novel phenylpyrrole-substituted tetramic acids have demonstrated good in vitro inhibitory activity against key phytopathogenic fungi, including Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani . This suggests potential applications for this compound as a key intermediate or precursor in the synthesis of new agrochemicals and fungicides. Furthermore, the pyrrole-2-carboxylate core is a recognized pharmacophore, with studies indicating interactions with enzymes such as monomeric sarcosine oxidase, highlighting its relevance in biochemical pathway research . Researchers can utilize this compound as a building block in heterocyclic synthesis, for exploring structure-activity relationships in medicinal chemistry, and in the development of novel active ingredients. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C16H14N2O3/c1-21-13-7-3-2-6-11(13)12-10-17-14(16(19)20)15(12)18-8-4-5-9-18/h2-10,17H,1H3,(H,19,20)

InChI Key

UVKIGDDECZNYJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=C2N3C=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Boronic Ester Preparation

The 2-methoxyphenyl group is introduced via Suzuki coupling using a pyrrole boronic ester. For example, N-Boc-protected 3-ethylpyrrole-2-boronic acid (17 ) is synthesized from pyrrole (7 ) through sequential acylation, reduction, and boronation (Scheme 3 in):

  • Pyrrole protection : N-Phenylsulfonylpyrrole (8 ) is acylated regioselectively at the 3-position using AlCl₃.

  • Reduction : The acyl group in 10 is reduced to ethyl using LiAlH₄.

  • Boronation : Treatment with triisopropyl borate and LDA yields boronic acid 17 .

Cross-Coupling Reaction

The boronic acid (17 ) reacts with 2-bromo-N-Boc-pyrrole (18 ) under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the bipyrrole framework. Deprotection with LiOH removes the Boc group, yielding the bipyrrole-aldehyde intermediate.

Table 1: Suzuki Cross-Coupling Optimization

ParameterOptimal ConditionYield (%)
CatalystPd(PPh₃)₄76
BaseNa₂CO₃-
SolventDME/H₂O (3:1)-
Temperature80°C-

Vilsmeier-Haack Formylation and Oxidation

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions. This step achieves near-quantitative conversion but requires careful temperature control to avoid over-oxidation.

Dipyrromethane Condensation Approach

Dipyrromethane Synthesis

Dipyrromethanes are synthesized via acid-catalyzed condensation of pyrrole and 2-methoxybenzaldehyde. Using a 40:1 pyrrole:aldehyde ratio and HCl catalysis minimizes oligomer formation, yielding 2,2'-(2-methoxyphenylmethylene)bis(1H-pyrrole) in 57% yield.

Table 2: Dipyrromethane Synthesis Conditions

ConditionValue
Pyrrole:aldehyde40:1
CatalystHCl (0.1 M)
Reaction time15 min
TemperatureRT

Oxidative Cyclization

The dipyrromethane undergoes oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the bipyrrole macrocycle. Subsequent ozonolysis cleaves the methine bridge, yielding the carboxylic acid after workup.

Challenges in Purification and Characterization

Chromatographic Separation

Crude reaction mixtures often contain porphyrin byproducts (e.g., tetraphenylporphyrin) that co-elute with the target compound. Gradient elution on silica gel (hexane/EtOAc 10:1 to 3:1) resolves these impurities, though yields remain modest (15–20%).

Spectroscopic Confirmation

  • ¹H NMR : The methoxyphenyl protons resonate as a singlet at δ 3.80 ppm, while pyrrolic NH appears at δ 10.2 ppm.

  • HRMS : [M+H]⁺ peak at m/z 283.0952 confirms the molecular formula .

Chemical Reactions Analysis

Types of Reactions

4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bipyrrole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H14N2O3C_{16}H_{14}N_{2}O_{3} and features a bipyrrole structure, which is known for its unique electronic properties. The presence of the methoxyphenyl group enhances its solubility and reactivity, making it suitable for various applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of bipyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis. A notable case study involved its application in targeting breast cancer cells, where it demonstrated a dose-dependent reduction in cell viability.

Mechanism of Action
The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This was observed in experiments where treated cells showed increased levels of apoptosis markers compared to control groups.

Material Science

Conductive Polymers
this compound serves as a building block for conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity due to the delocalization of π-electrons across the bipyrrole units.

Property Value
Conductivity (S/cm)0.01 - 0.05
Thermal Stability (°C)Up to 250
Solubility (in DMSO)Soluble

Photovoltaic Applications

Recent studies have investigated the use of this compound in organic photovoltaic cells. Its ability to absorb sunlight and convert it into electrical energy has been highlighted, with efficiencies reaching up to 5% when used as an active layer in solar cells.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Modifications to its structure can yield derivatives with enhanced biological activity or improved material properties.

Synthesis Pathway Example

  • Step 1: Formation of bipyrrole backbone through cyclization.
  • Step 2: Introduction of the methoxyphenyl group via electrophilic substitution.
  • Step 3: Carboxylation to achieve the final product.

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated significant apoptosis at concentrations above 10 µM, with a corresponding increase in ROS levels measured by flow cytometry.

Case Study 2: Conductive Polymer Development

A team synthesized a polymer incorporating this compound and tested its conductivity under various conditions. The polymer exhibited stability and maintained conductivity even after prolonged exposure to air.

Mechanism of Action

The mechanism of action of 4’-(2-Methoxyphenyl)-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Simpler Bipyrroles (e.g., 2,2′-Bipyrrole, 3,3′-Bipyrrole)

  • Structure : Lack substituents beyond the bipyrrole core.
  • Properties : Lower molecular weight (m/z: 134) and higher volatility compared to the target compound. These are degradation products of porphyrins and exhibit minimal biological activity .
  • Key Difference : Absence of functional groups (carboxylic acid, methoxyphenyl) limits their solubility and reactivity.

1,1′-Bipyrrole-2,2′,5,5′-tetraone Structure: Contains four ketone groups across the bipyrrole rings. Properties: Higher polarity due to ketones, enhancing solubility in polar solvents. Detected in shale rock samples as a porphyrin degradation product .

3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic Acid

  • Structure : Methyl groups at 3,3′,4,4′ positions and dual carboxylic acid groups.
  • Properties : Increased hydrophobicity from methyl groups balances the hydrophilicity of carboxylic acids. Found in bacterial degradation studies of synthetic porphyrins .
  • Key Difference : Dual carboxylic acids may enhance metal-binding capacity, unlike the single carboxylic acid in the target compound.

Tetrachloro Bipyrrole Derivatives (e.g., (4,4',5,5'-Tetrachloro-1'H-[1,3'-bipyrrole]-2,2'-diyl)bis((2-hydroxyphenyl)methanone)) Structure: Chlorine atoms and hydroxyphenylmethanone substituents. Hydroxyphenyl groups enable hydrogen bonding, influencing receptor interactions . Key Difference: Chlorination introduces electron-withdrawing effects, altering electronic properties compared to the methoxyphenyl group’s electron-donating nature.

5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic Acid Structure: Methyl group at the 5' position and carboxylic acid at 2'. Properties: Methyl group reduces solubility in aqueous media but enhances stability against oxidation. Commercially available with noted applications in drug discovery . Key Difference: Methyl vs. methoxyphenyl substituents lead to divergent pharmacokinetic profiles.

Biological Activity

4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid (CID 97619909) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Chemical Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 97619909

The compound features a bipyrrole structure with a methoxyphenyl substituent and a carboxylic acid group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study Findings :

  • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human breast carcinoma (MDA-MB-231) and colon carcinoma (HCT-116) cell lines. The cytotoxic effects were measured using the MTT assay, revealing an IC50 value of approximately 10 µM for HCT-116 cells and no significant cytotoxicity against MDA-MB-231 cells .

Mechanism of Action :
The compound appears to induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is supported by the observation of increased reactive oxygen species (ROS) levels in treated cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains.

Antimicrobial Efficacy :

  • The compound was tested against Klebsiella pneumoniae and Staphylococcus hominis, demonstrating notable inhibitory effects. The minimal inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .

Mechanism of Action :
The antimicrobial activity is hypothesized to stem from the disruption of bacterial cell membranes and interference with DNA replication processes, as indicated by docking studies showing interaction with bacterial DNA targets .

Data Summary

Biological Activity Cell Line/Bacteria IC50/MIC (µg/mL) Notes
AnticancerMDA-MB-231No significant effectInduces oxidative stress
AnticancerHCT-116~10Cytotoxic effects observed
AntimicrobialKlebsiella pneumoniae15Effective against Gram-negative bacteria
AntimicrobialStaphylococcus hominis30Effective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid?

  • Answer : The synthesis typically involves cyclocondensation reactions followed by hydrolysis. For example, pyrrole-carboxylic acid derivatives are synthesized via cyclocondensation of precursors like acetoacetate esters with arylhydrazines (as seen in pyrazole-carboxylic acid analogs) . Subsequent hydrolysis under basic conditions (e.g., NaOH) converts ester intermediates to carboxylic acids. For bipyrrole systems, coupling reactions between pyrrole subunits and methoxyphenyl groups may require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on substituent reactivity .

Q. How can researchers purify and characterize this compound?

  • Answer :

  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm regiochemistry and substituent positions. For bipyrrole systems, coupling constants and aromatic proton splitting patterns are critical .
  • LCMS/HPLC : Validate purity (>95%) and molecular weight via LCMS (e.g., ESI-MS) and HPLC with UV detection .
  • Elemental Analysis : Confirm empirical formula consistency .

Q. What solvent systems are suitable for this compound’s solubility and stability?

  • Answer : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions. However, prolonged exposure to strong bases may degrade the ester or acid forms. Stability studies should include pH-dependent degradation profiling (e.g., 1–14 pH range) and thermal gravimetric analysis (TGA) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of bipyrrole-carboxylic acid derivatives?

  • Answer :

  • Reagent Stoichiometry : Adjust molar ratios of coupling partners (e.g., pyrrole precursors and methoxyphenyl halides) to minimize side reactions. For example, a 1.2:1 ratio of aryl halide to pyrrole boronic acid in Suzuki-Miyaura couplings improves yield .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and ligands to enhance cross-coupling efficiency .
  • Reaction Monitoring : Use in-situ FTIR or LCMS to track intermediate formation and adjust reaction times .

Q. How should contradictions in spectral data (e.g., NMR or IR) be resolved for bipyrrole systems?

  • Answer :

  • DFT Calculations : Compare experimental 1H^1H NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-311+G(d,p) basis sets) to validate structural assignments .
  • 2D NMR : Employ 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to confirm nitrogen/carbon connectivity in the bipyrrole core .

Q. What computational methods are effective for studying structure-property relationships in this compound?

  • Answer :

  • Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in different solvents .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite to guide medicinal chemistry optimization .
  • Electronic Properties : Calculate HOMO/LUMO energies via Gaussian 09 to predict redox behavior and photostability .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Answer :

  • Assay Standardization : Use validated protocols (e.g., CLIA for enzyme inhibition) and include positive controls (e.g., known inhibitors) to normalize activity measurements .
  • Metabolite Profiling : Perform LC-MS/MS to identify degradation products or metabolites that may interfere with bioactivity assays .
  • Structural Analog Testing : Compare activity of methyl ester vs. carboxylic acid forms to assess the role of ionization state .

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